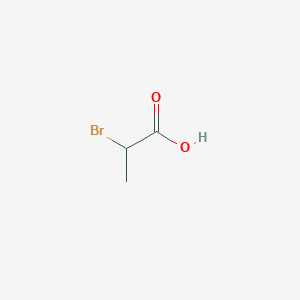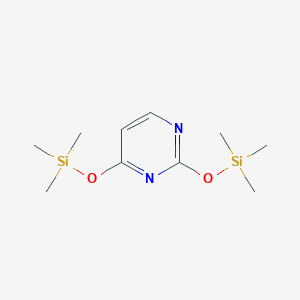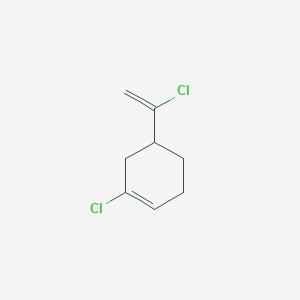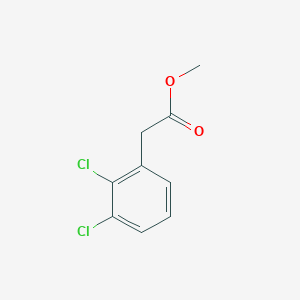
Methyl 2,3-dichlorophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to methyl 2,3-dichlorophenylacetate involves reactions under optimized conditions to achieve high yields. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under specific temperature and molar ratio conditions, achieving a yield of 98% (Wang Guo-hua, 2008). Another process involves preparing methyl 2,6-dichlorophenoxyacetate from 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate, with the yield up to 99% under optimized reaction conditions (Qin Bing-chang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2,3-dichlorophenylacetate has been characterized using various spectroscopic methods. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate shows detailed geometric parameters, highlighting its monoclinic space group and specific bond lengths and angles, contributing to understanding the molecular conformation and interactions within the crystal (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving methyl 2,3-dichlorophenylacetate derivatives encompass a wide range of transformations, including halogenation, cyclization, and etherification, to yield structurally diverse compounds with varying properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate involve straightforward halogenation and alcohol addition, demonstrating the versatility of such compounds in organic synthesis (C. Corral & J. Lissavetzky, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of methyl 2,3-dichlorophenylacetate derivatives are crucial for their application in chemical synthesis. The crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate provide insights into its crystalline form, intermolecular interactions, and stability, which are essential for its application in organic synthesis and other fields (Y. Tao et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of methyl 2,3-dichlorophenylacetate and its derivatives, are fundamental to their utility in chemical synthesis. Studies on the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of these compounds in organometallic chemistry (T. Baul et al., 2002).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Chlorinated Compounds
Chlorinated compounds, similar to Methyl 2,3-dichlorophenylacetate, are widely used in agricultural and industrial activities. The environmental impact of these compounds, particularly their toxicity and persistence, has been a subject of extensive research. Studies indicate that compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are among the most widely distributed pollutants in the environment, affecting non-target organisms and ecosystems through various exposure routes. Research has shown that these substances can exert moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment depending on the presence of adapted microflora capable of biodegrading these compounds (Zuanazzi et al., 2020).
Biodegradation and Remediation
The biodegradation of chlorinated compounds is crucial for mitigating their environmental impact. Microorganisms play a significant role in the degradation process, transforming harmful chemicals into less toxic substances. Studies have highlighted the importance of microbial processes in the remediation of environments contaminated with herbicides based on chlorinated compounds like 2,4-D. These processes are advantageous for preventing pollution and safeguarding public health by reducing the concentration of toxic pollutants in the environment (Magnoli et al., 2020).
Safety And Hazards
Methyl 2,3-dichlorophenylacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichlorophenylacetate | |
CAS RN |
10328-87-7 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

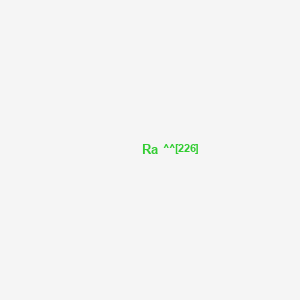

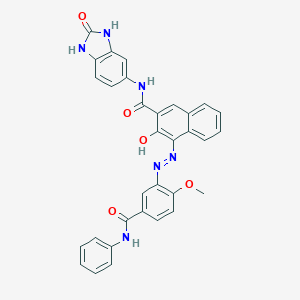
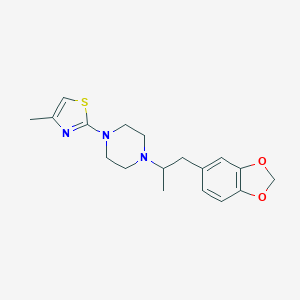
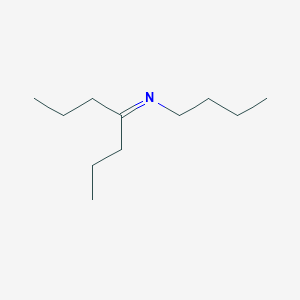
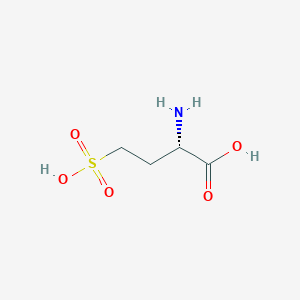

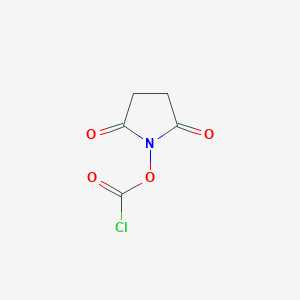
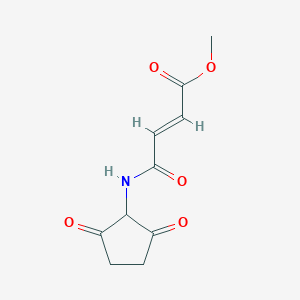
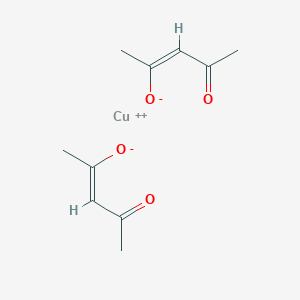
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
